molecular formula C19H14N2O4S B15142418 Anticancer agent 47

Anticancer agent 47

Cat. No.: B15142418
M. Wt: 366.4 g/mol
InChI Key: ZNKDMMSFGPJUCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. Continuous flow synthesis is a technique that can be used for the industrial production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 47 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups .

Scientific Research Applications

Anticancer agent 47 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and hematological malignancies.

    Industry: Potentially used in the development of new anticancer drugs and formulations

Mechanism of Action

The mechanism of action of Anticancer agent 47 involves multiple pathways:

    Induction of Apoptosis: The compound triggers programmed cell death by activating caspases and other apoptotic proteins.

    Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

    Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis.

    Modulation of Signal Transduction: It affects various signaling pathways involved in cell survival, proliferation, and differentiation

Comparison with Similar Compounds

Anticancer agent 47 can be compared with other similar compounds, such as:

This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets, making it a versatile and promising candidate for cancer therapy.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-8-methoxy-2-sulfanylidene-3,4-dihydro-1H-benzo[h]quinazoline-5,6-dione

InChI

InChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26)

InChI Key

ZNKDMMSFGPJUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O

Origin of Product

United States

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